molecular formula C9H6BrNO2 B13660274 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile

Cat. No.: B13660274
M. Wt: 240.05 g/mol
InChI Key: RMIFHTXJBJRFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile is a chemical compound with the molecular formula C9H6BrNO2 It is a derivative of benzo[b][1,4]dioxine, featuring a bromine atom at the 8th position and a nitrile group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-8-carbonitrile

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-2H,3-4H2

InChI Key

RMIFHTXJBJRFEB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2O1)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.